molecular formula C10H16N6O2 B5822596 4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide

4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide

Cat. No.: B5822596
M. Wt: 252.27 g/mol
InChI Key: ZYHLBTPHBKVWIA-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide is a chemical compound with a complex structure that includes a triazine ring, a dimethylamino group, a morpholine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)-6-chloro-1,3,5-triazine with morpholine in the presence of a base, followed by the introduction of the carboxamide group through a subsequent reaction step. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazine derivatives.

Scientific Research Applications

4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)-6-chloro-1,3,5-triazine: A precursor in the synthesis of 4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide.

    2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): A related compound with similar structural features.

    Omnirad 379: A UV-curing agent with a similar morpholine and dimethylamino structure.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2/c1-15(2)9-12-8(7(11)17)13-10(14-9)16-3-5-18-6-4-16/h3-6H2,1-2H3,(H2,11,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHLBTPHBKVWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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